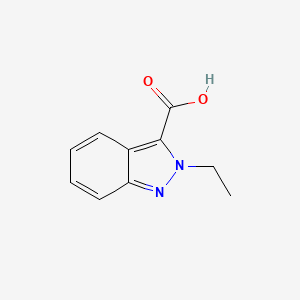

2-Ethyl-2h-indazole-3-carboxylic acid

Description

Significance of the Indazole Nucleus in Contemporary Medicinal Chemistry and Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern drug discovery. Its structural rigidity and the presence of two nitrogen atoms provide a unique three-dimensional arrangement that allows for diverse interactions with biological targets. This has led to the development of a multitude of indazole-containing drugs with a broad spectrum of pharmacological activities.

Indazole derivatives have been successfully developed as potent agents in various therapeutic areas. For instance, they are found in anti-inflammatory, antimicrobial, and antitumor medications. A notable example is Pazopanib, a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, which features a substituted indazole core. The versatility of the indazole scaffold allows for fine-tuning of its physicochemical properties and biological activity through substitution at various positions around the ring system.

Overview of Indazole Tautomerism and Regioselectivity Considerations for Substituted Indazoles

A key chemical feature of the indazole ring is its ability to exist in two tautomeric forms: 1H-indazole and 2H-indazole, depending on the position of the hydrogen atom on the pyrazole ring. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.

The presence of two reactive nitrogen atoms presents a significant challenge and opportunity in the synthesis of substituted indazoles: regioselectivity. The direct alkylation of an unsubstituted 1H-indazole typically yields a mixture of N1 and N2 substituted products. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.

Achieving regioselective synthesis is crucial in medicinal chemistry, as the biological activity of N1 and N2 isomers can differ significantly. For the synthesis of 2-substituted-2H-indazoles, such as the title compound, specific strategies must be employed to favor alkylation at the N2 position. These methods often involve a two-step process starting with an indazole bearing a substituent at the 3-position, such as a carboxylate ester. The directing effect of this group, combined with carefully chosen reaction conditions, can favor the formation of the desired N2-substituted product.

Research Rationale and Scope of Investigations Pertaining to 2-Ethyl-2H-Indazole-3-Carboxylic Acid

The investigation into this compound is driven by the broader interest in developing novel indazole-based therapeutic agents. The specific combination of an ethyl group at the N2 position and a carboxylic acid at the C3 position creates a unique chemical entity with the potential for novel biological activities. The carboxylic acid group, in particular, can serve as a handle for further chemical modification, allowing for the synthesis of a library of related compounds, such as amides and esters, for structure-activity relationship (SAR) studies.

Research into this compound would logically encompass its synthesis, purification, and detailed characterization. A common synthetic route involves the N-ethylation of a suitable precursor, such as methyl 1H-indazole-3-carboxylate, followed by the hydrolysis of the ester to yield the carboxylic acid. A patent describes the synthesis of this compound by first reacting the methyl ester of 1H(2H)-indazole-3-carboxylic acid with ethyl bromide to yield the methyl ester of this compound. google.com This intermediate is then hydrolyzed to the final carboxylic acid product. google.com

While detailed, publicly available research findings and comprehensive spectroscopic data for this compound are limited, its structural similarity to other well-characterized indazole derivatives allows for the prediction of its chemical properties and spectroscopic signatures. The primary focus of investigations would be to establish a reliable synthetic protocol and to explore its potential as a building block for more complex molecules with therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-ethylindazole-3-carboxylic acid |

InChI |

InChI=1S/C10H10N2O2/c1-2-12-9(10(13)14)7-5-3-4-6-8(7)11-12/h3-6H,2H2,1H3,(H,13,14) |

InChI Key |

IAMVUHAHABHQKH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C2C=CC=CC2=N1)C(=O)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 2 Ethyl 2h Indazole 3 Carboxylic Acid Derivatives

Influence of the N-Ethyl Substituent on Biological Activity Profiles

The substituent on the indazole nitrogen is a key modulator of biological activity. While direct SAR studies on the N-ethyl group in 2-ethyl-2H-indazole-3-carboxylic acid are specific to each biological target, broader studies on N-substituted indazoles provide significant insights. The alkyl group at the nitrogen position influences the molecule's lipophilicity, steric profile, and metabolic stability, which collectively impact its interaction with biological targets.

For instance, in the context of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, modifying the N-1 substituent of 1H-indazole-3-carboxamide was a key strategy. A weakly active unsubstituted compound was significantly improved by introducing a three-carbon linker between the indazole nitrogen and various heterocycles, leading to potent inhibitors. nih.gov This highlights that the nature and length of the N-alkyl chain are critical for optimizing binding affinity. nih.gov Similarly, studies on indazole derivatives with ester-containing side chains of varying lengths at the N-1 and N-2 positions have been described, indicating that the chain length is a parameter for tuning the compound's properties. nih.govnih.gov

Significance of the Carboxylic Acid Moiety in Molecular Recognition and Biological Efficacy

The carboxylic acid functional group is a cornerstone in drug design, often playing a pivotal role in a molecule's pharmacophore. nih.govijaem.net Its significance lies in its ability to act as a strong hydrogen bond donor and acceptor, which facilitates anchoring the molecule to its biological target, such as an enzyme or receptor. ijaem.netijacskros.com

The acidic nature of the carboxyl group allows it to exist in its anionic carboxylate form at physiological pH, enabling potent electrostatic interactions with positively charged residues (e.g., arginine, lysine) in a binding site. nih.gov X-ray crystallography studies of various ligands have confirmed that the carboxylic acid moiety often forms critical hydrogen bond interactions. For example, in a series of isoxazole-based inhibitors, the carboxylic acid group was observed forming hydrogen bonds with the side chain of a glutamine residue and the backbone nitrogens of phenylalanine and alanine (B10760859) residues. dundee.ac.uk

However, the presence of a carboxylic acid can also present challenges, such as limited passive diffusion across biological membranes like the blood-brain barrier due to its negative charge. nih.gov This has led to the exploration of carboxylic acid bioisosteres, which are other functional groups that can mimic the key interactions of the carboxyl group while having different physicochemical properties. nih.gov

In certain classes of indazole derivatives, the carboxylic acid is indispensable for activity. Indazole carboxylic acids like lonidamine (B1675067) and tolnidamine (B1682401) are known for their marked antispermatogenic activity, directly linking this functional group to the biological effect. oup.comcapes.gov.br Conversely, for other targets, the carboxyl group may be less critical. In a study of synthetic cannabinoid metabolites, compounds that lacked the carboxylic acid functionality retained potent activity at CB1 and CB2 receptors, suggesting its role is highly target-dependent. researchgate.net For this compound, the C-3 carboxyl group is thus a primary point for strong, directed interactions within a target binding pocket, making it a frequent and essential feature for biological efficacy.

| Compound Class | Role of Carboxylic Acid | Biological Activity |

| Indazole Carboxylic Acids | Essential for activity | Antispermatogenic effects oup.comcapes.gov.br |

| Isoxazole Derivatives | Forms key H-bonds with Gln, Phe, Ala residues | RORγt inverse agonism dundee.ac.uk |

| Synthetic Cannabinoids | Not essential for receptor binding | Potent CB1/CB2 receptor activity retained after removal researchgate.net |

| General Drug Candidates | Can be a liability for CNS penetration | Limited passive diffusion across membranes nih.gov |

Positional Isomerism and Regiochemical Specificity Effects on Activity (e.g., N1 vs. N2 substitution)

The regiochemistry of substitution on the indazole nitrogen atom—whether on the N-1 or N-2 position—has a profound and often dramatic effect on biological activity. Alkylation of the 1H-indazole scaffold typically produces a mixture of N-1 and N-2 isomers. nih.gov Generally, the N-1 substituted isomer is the thermodynamically more stable product, while the N-2 isomer is kinetically favored. nih.gov The specific ratio of these isomers can be influenced by reaction conditions and the electronic and steric nature of other substituents on the indazole ring. nih.govresearchgate.net

This positional isomerism is not a trivial structural variance; it fundamentally alters the shape and electronic distribution of the molecule, leading to significant differences in pharmacological activity. A striking example is seen in a series of prostanoid EP4 receptor antagonists. The 2H-indazole derivatives (N-2 substituted) displayed potent antagonistic activity with IC₅₀ values in the low nanomolar range. acs.org In stark contrast, their corresponding 1H-indazole regioisomers (N-1 substituted) were essentially inactive, with IC₅₀ values exceeding 10,000 nM. acs.org This demonstrates an absolute requirement for the N-2 substitution pattern for activity against this specific target. acs.org Similarly, research on M1 positive allosteric modulators (PAMs) noted that regioisomeric N-methyl indazoles had a profound effect on activity. researchgate.net

The choice between N-1 and N-2 substitution is therefore a critical design element in medicinal chemistry programs based on the indazole scaffold.

| Compound Series | N-1 Isomer Activity (IC₅₀) | N-2 Isomer Activity (IC₅₀) | Target |

| EP4 Antagonists (R¹ = 4-F-benzyl) | >10,000 nM | 68.0 nM | EP4 Receptor acs.org |

| EP4 Antagonists (R¹ = 4-Cl-benzyl) | >10,000 nM | 21.0 nM | EP4 Receptor acs.org |

| EP4 Antagonists (R¹ = 4-CF₃-benzyl) | >10,000 nM | 12.3 nM | EP4 Receptor acs.org |

| EP4 Antagonists (R¹ = 4-MeO-benzyl) | >10,000 nM | 14.8 nM | EP4 Receptor acs.org |

Impact of Peripheral Substituents on Pharmacological Potency and Selectivity

Beyond the core structure defined by the N-2 ethyl group and the C-3 carboxylic acid, peripheral substituents on the fused benzene (B151609) ring of the indazole are crucial for fine-tuning pharmacological potency and selectivity. The size, position, and electronic properties (electron-donating or electron-withdrawing) of these substituents can significantly modulate how the molecule interacts with its biological target.

In the development of 2H-indazole-3-carboxamides as EP4 receptor antagonists, the introduction of various substituents on the benzene ring of the N-benzyl group was well-tolerated and often increased potency compared to the unsubstituted parent compound. acs.org The position of the substituent also mattered; para-substituted compounds were found to be slightly more potent than their meta-substituted counterparts. acs.org For example, a 4-chloro substitution on the N-benzyl group yielded an IC₅₀ of 21.0 nM, while a 3-chloro group resulted in an IC₅₀ of 43.2 nM. acs.org

Similarly, in the realm of synthetic cannabinoids, substitutions on the indazole core are critical. Halogenation at different positions significantly alters CB1 receptor binding affinity. Chlorination at positions 4 and 5 of the indole (B1671886) core was found to reduce binding affinity, whereas chlorination at positions 2, 6, and 7 largely retained it. researchgate.net In another series of synthetic cannabinoids, analogs with a fluorine atom at the 5-position of the indazole core exhibited the lowest EC₅₀ values, indicating the highest potency. researchgate.net

The SAR of 2-phenyl-2H-indazole derivatives against various protozoa also underscores the importance of peripheral substituents. Compounds bearing a 4-chlorophenyl or a 4-(methoxycarbonyl)phenyl group at the N-2 position were among the most active against E. histolytica, G. intestinalis, and T. vaginalis. mdpi.com These findings collectively demonstrate that peripheral modifications are a powerful tool for optimizing the biological profile of indazole-based compounds.

| Compound Series | Substituent Modification | Effect on Activity | Target |

| EP4 Antagonists | 4-Cl vs. 3-Cl on N-benzyl group | 4-Cl (IC₅₀ = 21.0 nM) more potent than 3-Cl (IC₅₀ = 43.2 nM) acs.org | EP4 Receptor |

| Synthetic Cannabinoids | 5-Fluoro on indazole core | Lowest EC₅₀ values (highest potency) researchgate.net | CB1 Receptor |

| Synthetic Cannabinoids | 4-Cl or 5-Cl on indole core | Reduced binding affinity researchgate.net | CB1 Receptor |

| Antiprotozoal Agents | 4-Cl-phenyl at N-2 | High activity against E. histolytica, G. intestinalis, T. vaginalis mdpi.com | Protozoa |

Mechanistic Investigations of Biological Activities Associated with Indazole 3 Carboxylic Acid Derivatives

Modulation of Enzyme Activity

Indazole-3-carboxylic acid derivatives have been identified as potent modulators of several key enzymes implicated in disease processes. Their inhibitory activity against nitric oxide synthase, cyclooxygenase-2, and protein kinases has been a subject of significant research.

Certain indazole derivatives are effective inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule. Both constitutive (cNOS) and inducible (iNOS) isoforms of the enzyme are targeted. For instance, 7-Nitroindazole (B13768) demonstrates potent inhibition of both brain cNOS and macrophage iNOS. nih.gov The mechanism of inhibition is believed to involve the interaction of the indazole compound with the heme-iron component of the enzyme, which prevents the binding of oxygen, a necessary step in NO synthesis. nih.gov

The inhibitory potency varies with the specific derivative. Studies have shown that 7-nitroindazole is a more potent inhibitor than indazole itself, as well as 5-nitro- and 6-nitroindazole. nih.gov The inhibition of the brain enzyme by 7-nitroindazole is competitive with respect to both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin. nih.gov However, for the macrophage iNOS, the inhibition is non-competitive with L-arginine but competitive with tetrahydrobiopterin. nih.gov

| Compound | Target Enzyme | IC50 Value | Ki Value | Competitive Nature |

| Indazole | Bovine Brain cNOS | 2.3 mM | - | - |

| 5-Nitroindazole | Bovine Brain cNOS | 1.15 mM | - | - |

| 6-Nitroindazole | Bovine Brain cNOS | 40 µM | - | - |

| 7-Nitroindazole | Bovine Brain cNOS | 2.5 µM | 0.16 µM | Competitive with L-arginine and Tetrahydrobiopterin |

| Indazole | Murine Macrophage iNOS | 470 µM | - | - |

| 5-Nitroindazole | Murine Macrophage iNOS | 240 µM | - | - |

| 6-Nitroindazole | Murine Macrophage iNOS | 56 µM | - | - |

| 7-Nitroindazole | Murine Macrophage iNOS | 20 µM | 1.6 µM | Non-competitive with L-arginine, Competitive with Tetrahydrobiopterin |

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated at sites of inflammation and is a key target for anti-inflammatory drugs. While the broader class of nitrogen-containing heterocyclic compounds has been extensively studied for COX-2 inhibition, specific data on the direct inhibition of COX-2 by 2-Ethyl-2h-indazole-3-carboxylic acid is not prominently available in the reviewed literature. However, research into related indazole structures suggests potential for this class of compounds. For example, coordination compounds of indazole-3-carboxylic acid with transition metals have demonstrated anti-inflammatory properties through the inhibition of nitric oxide production in macrophages, a pathway often associated with COX-2 activity. nih.gov Further investigation is required to fully elucidate the direct COX-2 inhibitory potential and mechanism of indazole-3-carboxylic acid derivatives.

The protein kinase B (PKB/Akt) signaling pathway is crucial for cell survival and proliferation, and its dysregulation is implicated in cancer. Indazole derivatives have emerged as potent inhibitors of Akt. For instance, a series of indazole-pyridine compounds have been synthesized and evaluated for their Akt inhibitory activity. nih.gov Structure-activity relationship (SAR) studies have been guided by X-ray crystallography, revealing key interactions within the kinase domain. nih.gov

One notable compound from these studies demonstrated an IC50 of 14 nM against Akt. nih.gov Further modifications, such as the incorporation of a nitrogen atom into the indazole scaffold, led to the discovery of even more potent inhibitors with IC50 values as low as 0.6 nM. nih.gov These findings highlight the potential of the indazole core in designing selective and potent Akt inhibitors.

| Compound Series | Target Enzyme | IC50 Value | Key Structural Features |

| Indazole-Pyridine Derivative (Compound 7) | Protein Kinase B/Akt | 14 nM | Phenyl moiety |

| Indazole-Pyridine Derivative (Compound 37c) | Protein Kinase B/Akt | 0.6 nM | Nitrogen incorporation at C-6 of the methyl indazole scaffold |

Receptor Ligand Binding and Functional Modulations

In addition to enzyme modulation, indazole-3-carboxylic acid derivatives exhibit significant activity through their interaction with various cell surface receptors. Their ability to bind to and modulate the function of serotonin (B10506) and cannabinoid receptors is of particular interest.

Indazole-3-carboxylic acid derivatives have been identified as potent antagonists of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis and gut motility. nih.govderpharmachemica.com The development of these antagonists was inspired by the structure of metoclopramide, a weak 5-HT3 antagonist. derpharmachemica.com By conformationally restricting the side chain and modifying the aromatic nucleus to an indazole system, highly potent and selective 5-HT3 antagonists were created. derpharmachemica.com One such derivative, BRL 43694, has shown significant promise as an antiemetic agent. derpharmachemica.com

While the interaction with 5-HT3 receptors is well-documented, the specific binding and functional modulation of this compound at 5-HT2A and 5-HT4 receptors are less clearly defined in the available scientific literature. Some related compounds have shown mixed 5-HT4 agonist/5-HT3 antagonist properties, suggesting a broader spectrum of activity at serotonin receptors for the indazole class. mdpi.com

| Compound/Series | Target Receptor | Activity |

| Indazole-3-carboxylic acid derivatives (e.g., BRL 43694) | 5-HT3 | Potent Antagonist |

| BIMU compounds (related structures) | 5-HT4 | Agonist |

The endocannabinoid system, primarily through the CB1 and CB2 receptors, is involved in regulating a multitude of physiological processes. Indazole-3-carboxamides are a prominent class of synthetic cannabinoid receptor agonists. nih.gov These compounds often exhibit high affinity for both CB1 and CB2 receptors.

The potency and efficacy of these derivatives can be significantly influenced by their stereochemistry and structural modifications. For example, the (S)-enantiomers of many indazole-3-carboxamides show enhanced potency at both CB1 and CB2 receptors compared to their (R)-enantiomers. nih.govnih.gov Compounds like ADB-FUBINACA have demonstrated very high potency, with EC50 values in the sub-nanomolar range for both receptors. The activity profile can range from full agonism to partial agonism, and in some cases, antagonism has been observed, highlighting the chemical tractability of the indazole scaffold for modulating the cannabinoid system. nih.gov

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Notes |

| 5F-MDMB-PICA | 3.26 | 0.87 | High efficacy |

| ADB-FUBINACA | 0.69 | 0.59 | Very potent agonist |

| AMB-FUBINACA (S)-enantiomer | - | - | Higher potency than (R)-enantiomer |

| AB-FUBINACA (S)-enantiomer | - | - | Higher potency than (R)-enantiomer |

Nicotinic Acetylcholine (B1216132) Receptor (α-7) Agonism/Partial Agonism

The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes such as memory and attention. wikipedia.org As such, it represents a significant target for therapeutic intervention in neurological and psychiatric disorders. wikipedia.orggoogle.com

Indazole-3-carboxylic acid serves as a crucial starting material in the synthesis of compounds that act as agonists or partial agonists of the α7 nicotinic receptor. google.com These derivatives are under investigation for their potential in treating conditions associated with malfunctioning nicotinic acetylcholine receptors, including Alzheimer's disease and schizophrenia. google.com Although the parent compound, indazole-3-carboxylic acid, is a key precursor, specific data on the α-7 agonistic or partial agonistic activity of this compound itself is not detailed in the available research. The focus has been on more complex derivatives synthesized from this core structure. google.com

Ion Channel Modulation and Associated Cellular Responses

Recent studies have highlighted the role of indazole-3-carboxamides, derivatives of indazole-3-carboxylic acid, as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel. nih.govnih.gov The CRAC channel is a highly selective calcium channel that plays a critical role in the activation of various cells, including mast cells, which are key players in allergic and inflammatory responses. nih.govnih.gov

Structure-activity relationship (SAR) studies on a series of indazole-3-carboxamides have demonstrated that the specific chemical structure, particularly the regiochemistry of the amide linker, is crucial for their inhibitory activity on calcium influx. nih.govnih.gov For instance, certain indazole-3-carboxamides have been shown to inhibit calcium influx with sub-micromolar efficacy, while their structural isomers are inactive. nih.govnih.gov This highlights the specific structural requirements for potent CRAC channel blockade within this class of compounds. While these findings are for the carboxamide derivatives, they underscore the potential of the indazole-3-carboxylic acid scaffold in the design of ion channel modulators.

IC50 values of selected Indazole-3-Carboxamides on CRAC channel activity.

| Compound | Description | IC50 (µM) | Reference |

|---|---|---|---|

| Indazole-3-carboxamide 12d | Actively inhibits calcium influx | sub-µM | nih.govnih.gov |

| Reverse amide isomer 9c | Inactive in calcium influx assay | > 100 | nih.govnih.gov |

The modulation of CRAC channels by indazole-3-carboxamide derivatives directly impacts intracellular calcium homeostasis. nih.govnih.gov In activated mast cells, the influx of extracellular calcium through CRAC channels is a key signaling event that leads to the release of pro-inflammatory mediators. nih.gov By blocking these channels, indazole-3-carboxamides can effectively inhibit this calcium influx, thereby stabilizing the mast cells and preventing the release of substances like β-hexosaminidase and tumor necrosis factor α (TNF-α). nih.govnih.gov

The inhibition of TNF-α secretion by these compounds has been shown to be dose-dependent. scinews.uz This demonstrates a direct link between the blockade of calcium influx by these indazole derivatives and the subsequent cellular response, further establishing their role in modulating intracellular calcium-dependent signaling pathways in activated cells. nih.govscinews.uz

Computational and Theoretical Chemistry Studies of 2 Ethyl 2h Indazole 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic structure of many-body systems. It is particularly useful for predicting the properties of molecules like 2-Ethyl-2H-indazole-3-carboxylic acid.

Geometry Optimization and Electronic Structure Determination

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, this is typically performed using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p). researchgate.net The optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters of this compound Note: The data presented in this table are illustrative and based on typical values obtained from DFT calculations for similar indazole derivatives. Actual experimental values may vary.

| Parameter | Bond | Predicted Value |

| Bond Length (Å) | N1-N2 | 1.38 |

| C3-C3a | 1.45 | |

| C7a-N1 | 1.39 | |

| C3-C=O | 1.48 | |

| C=O | 1.22 | |

| O-H | 0.97 | |

| N2-C(ethyl) | 1.47 | |

| Bond Angle (°) | N1-N2-C3 | 110.5 |

| N2-C3-C3a | 108.0 | |

| C3-C3a-C7a | 106.5 | |

| N2-N1-C7a | 115.0 | |

| C3a-C7a-N1 | 100.0 |

The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, is also determined through these calculations. This information is fundamental to understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. ossila.com The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies of this compound Note: These values are representative and derived from studies on analogous indazole compounds.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| EHOMO-LUMO Gap | 4.7 |

The distribution of the HOMO and LUMO across the molecular structure reveals the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is typically localized over the indazole ring system, while the LUMO is often distributed over the carboxylic acid group and the fused benzene (B151609) ring.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). nih.gov Green denotes regions of neutral potential. nih.gov

For this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the protons on the ethyl group would exhibit a positive potential, indicating them as sites for nucleophilic interaction.

Reactivity Descriptors and Chemical Behavior Prediction

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule.

These parameters provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. rsc.org This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. rsc.org

Prediction of Optimal Binding Modes and Affinities with Biological Targets

In the context of this compound, molecular docking simulations can be employed to investigate its binding interactions with various biological targets. The process involves generating a set of possible conformations of the ligand and fitting them into the active site of the target protein. A scoring function is then used to estimate the binding affinity for each conformation, with lower scores generally indicating a more favorable interaction.

Docking studies on similar indazole derivatives have revealed that the indazole scaffold can form key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active sites of enzymes like cyclooxygenases (COX) or various kinases. rsc.orgmdpi.com For this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues, while the ethyl group and the indazole ring can engage in hydrophobic interactions. The specific binding mode and affinity would depend on the topology and chemical nature of the target's active site. These simulations can provide valuable hypotheses about the compound's potential biological targets and mechanism of action, which can then be validated through experimental assays. nih.gov

Identification of Key Intermolecular Interactions within Binding Pockets

There is no publicly available research data detailing the key intermolecular interactions of this compound within the binding pockets of specific biological targets. Computational studies, such as docking and quantum mechanics/molecular mechanics (QM/MM), which are typically employed to identify and characterize these interactions (e.g., hydrogen bonds, hydrophobic contacts, and electrostatic interactions), have not been published for this specific compound.

While research on other indazole derivatives exists, the user's strict requirement to focus solely on this compound prevents the inclusion of analogous data.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

There are no published studies that have investigated the conformational dynamics of complexes formed between this compound and any biological target. This type of analysis would typically involve long-timescale MD simulations to observe the range of conformations the ligand and protein can adopt, providing insights into the flexibility of the binding pose and the adaptability of the binding pocket.

In the absence of MD simulation data, there is no information available regarding the binding site stability or the ligand residence time for this compound. These parameters are critical for predicting the efficacy and duration of action of a potential drug molecule. Techniques such as root-mean-square deviation (RMSD) analysis and specialized simulation methods for calculating residence time have not been applied to this compound in any published research.

Advanced Spectroscopic and Spectrometric Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-Ethyl-2H-indazole-3-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework. For substituted indazoles, NMR is particularly crucial for distinguishing between N-1 and N-2 isomers, which often exhibit distinct chemical shifts. nih.gov

The ¹H NMR spectrum of a 2H-indazole carboxylic acid derivative provides key information about the protons within the molecule. For this compound, the spectrum is expected to show distinct signals for the ethyl group protons and the four protons on the bicyclic aromatic core.

General characteristics for 2H-indazole carboxylic acid derivatives include four resonances in the aromatic region, typically between δ 7.03 and 7.74 ppm. nih.gov These signals correspond to the protons at positions 4, 5, 6, and 7 of the indazole ring, often appearing as doublets for H-4 and H-7 and as triplets for H-5 and H-6. nih.gov The ethyl group attached to the nitrogen at position 2 would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with adjacent protons. The methylene protons are typically observed at δ 4.40-5.28 ppm in related N-substituted 2H-indazole carboxylic acids. nih.gov The acidic proton of the carboxylic acid group is characteristically found far downfield, often above δ 10 ppm, and may appear as a broad singlet. libretexts.org

Table 1: Expected ¹H NMR Data for this compound This table is generated based on characteristic chemical shift values for this class of compounds.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | ~7.7 | Doublet | ~8.5 |

| H-5, H-6 | ~7.1-7.4 | Multiplet/Triplets | ~7.0-8.5 |

| H-4 | ~7.0-7.2 | Doublet | ~8.0 |

| N-CH₂-CH₃ | ~4.5-5.0 | Quartet | ~7.0 |

| N-CH₂-CH₃ | ~1.4-1.6 | Triplet | ~7.0 |

| COOH | >10 | Broad Singlet | N/A |

¹³C NMR spectroscopy is a powerful tool for assigning the carbon framework and confirming the substitution pattern of indazole isomers. nih.gov The spectrum of this compound would show ten distinct signals corresponding to each unique carbon atom.

In N-2 substituted indazoles, the chemical shifts of the carbon atoms in the indazole ring are significantly different from their N-1 counterparts, providing a reliable diagnostic tool. researchgate.net For instance, the C-3 and C-3a carbons are typically more shielded (appear at a lower ppm value) in N-2 isomers compared to N-1 isomers. researchgate.net The carbonyl carbon of the carboxylic acid group is expected to appear in the range of δ 160-180 ppm. libretexts.org The carbons of the N-ethyl group would be found in the aliphatic region of the spectrum.

Table 2: Expected ¹³C NMR Data for this compound This table is generated based on characteristic chemical shift values for this class of compounds. researchgate.net

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | ~165-175 |

| C-7a | ~149 |

| C-3a | ~126 |

| C-7 | ~126 |

| C-5 | ~122 |

| C-4 | ~120 |

| C-6 | ~120 |

| C-3 | ~117-122 |

| N-CH₂ | ~50-55 |

| CH₃ | ~13-15 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be dominated by absorptions characteristic of the carboxylic acid and the aromatic indazole ring.

The most prominent feature for a carboxylic acid is a very broad absorption band in the region of 3300-2500 cm⁻¹, which is attributed to the O-H stretching vibration of the hydrogen-bonded carboxyl group. researchgate.netnih.gov Another key absorption is the strong C=O (carbonyl) stretching band, which for indazole carboxylic acids typically appears in the 1736-1689 cm⁻¹ range. researchgate.net The spectrum would also display ν(C-O) stretching bands and absorptions related to the C-H and C=C bonds of the aromatic system. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound This table is generated based on characteristic absorption frequencies for this class of compounds.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch | Carboxylic Acid | 3300 - 2500 (broad) |

| C-H stretch | Aromatic/Aliphatic | 3100 - 2850 |

| C=O stretch | Carboxylic Acid | 1736 - 1689 (strong) |

| C=C stretch | Aromatic Ring | 1600 - 1450 |

| C-O stretch | Carboxylic Acid | 1300 - 1200 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (C₁₀H₁₀N₂O₂), the calculated monoisotopic mass is 190.0742 Da. HRMS analysis would confirm this elemental formula with high precision.

The mass spectra of 2H-indazole carboxylic acid derivatives are characterized by specific fragmentation patterns. A common fragmentation pathway involves the loss of the carboxylic acid group, resulting in an [M-COOH]⁺ ion. nih.gov This fragmentation provides further structural confirmation.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Calculated Monoisotopic Mass [M] | 190.0742 Da |

| Expected [M+H]⁺ | 191.0815 Da |

| Common Fragment Ion | [M-COOH]⁺ |

X-ray Diffraction Studies for Single Crystal Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Applications of 2 Ethyl 2h Indazole 3 Carboxylic Acid and Its Derivatives in Pre Clinical Research Models

Investigation in Anti-inflammatory Research Models

Derivatives of indazole-3-carboxylic acid have shown significant potential in models of inflammation. Their mechanisms often involve the modulation of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Research has demonstrated that various indazole derivatives can inhibit carrageenan-induced hind paw edema in rats, a standard model for acute inflammation. The anti-inflammatory effect is often dose- and time-dependent. In vitro assays have further elucidated the mechanisms, showing that these compounds can inhibit COX-2, an enzyme crucial for the production of prostaglandins (B1171923) during inflammation. Beyond the COX pathway, studies have revealed that indazole derivatives can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).

Coordination compounds of indazole-3-carboxylate with transition metals like iron and manganese have demonstrated significant anti-inflammatory properties. In studies using lipopolysaccharide-activated RAW 264.7 macrophages, these compounds achieved substantial inhibition of nitric oxide (NO) production, a key inflammatory molecule. For instance, iron and manganese-based compounds reached NO inhibition values close to 80% after 48 hours and over 90% after 72 hours of treatment. nih.gov Similarly, certain 2,3-diphenyl-2H-indazole derivatives have been identified as in vitro inhibitors of human cyclooxygenase-2 (COX-2). google.com

| Derivative Class | Model / Assay | Key Findings | Reference |

| Indazole Derivatives | Carrageenan-induced rat paw edema | Significant, dose-dependent inhibition of edema. | acs.org |

| Indazole Derivatives | In vitro cytokine assay | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β). | acs.org |

| Indazole-3-carboxylate coordination compounds (Fe, Mn) | LPS-activated RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production >90% at 72h. | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives | In vitro human COX-2 inhibition | Displayed inhibitory activity against COX-2. | google.com |

Research in Anti-protozoal Efficacy Models (e.g., giardicidal, amebicidal)

The therapeutic potential of the indazole scaffold extends to infectious diseases, with several derivatives showing promising activity against protozoal pathogens. A series of 2-phenyl-2H-indazole derivatives have been synthesized and evaluated for their efficacy against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, the causative agents of amebiasis, giardiasis, and trichomoniasis, respectively.

In vitro biological assays revealed that structural modifications, such as the inclusion of electron-withdrawing groups on the 2-phenyl ring, can enhance anti-protozoal activity. nih.gov Many of the synthesized 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives exhibited potent activity, with IC₅₀ (half-maximal inhibitory concentration) values in the sub-micromolar range, often proving more potent than the standard clinical drug, metronidazole. google.comnih.gov For example, against G. intestinalis, one 2,3-diphenyl-2H-indazole derivative was found to be 12.8 times more active than metronidazole. nih.gov The most potent compounds identified in these studies included those with 4-chlorophenyl, 4-(methoxycarbonyl)phenyl, and 2-(trifluoromethyl)phenyl substitutions, which showed IC₅₀ values below 0.050 µM against E. histolytica. nih.gov

| Derivative Class | Protozoan Species | IC₅₀ (µM) | Reference |

| 2-phenyl-2H-indazole (4-chlorophenyl sub.) | Entamoeba histolytica | < 0.050 | nih.gov |

| 2-phenyl-2H-indazole (methoxycarbonyl sub.) | Entamoeba histolytica | < 0.050 | nih.gov |

| 2-phenyl-2H-indazole (2-trifluoromethylphenyl sub.) | Entamoeba histolytica | < 0.050 | nih.gov |

| 2-phenyl-2H-indazole derivatives (general) | Giardia intestinalis | Lower than metronidazole | google.comnih.gov |

| 2,3-diphenyl-2H-indazole derivatives (general) | Trichomonas vaginalis | Lower than metronidazole | google.comnih.gov |

Exploration in Anti-cancer Research Models (e.g., anti-proliferative effects)

The anti-proliferative properties of indazole-3-carboxylic acid derivatives are a significant area of pre-clinical cancer research. These compounds have been shown to inhibit tumor growth through various mechanisms, including the inhibition of critical signaling pathways and direct cytotoxicity against cancer cells.

One strategy involves targeting the prostaglandin (B15479496) E2 (PGE₂)/EP4 receptor signaling pathway, which contributes to tumor immunosuppression. A series of 2H-indazole-3-carboxamide derivatives were developed as potent and selective EP4 receptor antagonists. nih.govresearchgate.net The lead compound from this series, compound 14 , demonstrated excellent antagonistic activity with an IC₅₀ value of 1.1 nM in a GloSensor cAMP assay. Oral administration of this compound was found to significantly impair tumor growth in a syngeneic colon cancer model by enhancing cytotoxic CD8+ T cell-mediated antitumor immunity. nih.govresearchgate.net

Another approach targets receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor cell proliferation and angiogenesis. A novel series of 5-ethylsulfonyl-indazole-3-carbohydrazides were designed as dual EGFR/VEGFR-2 inhibitors. Several of these compounds showed potent anti-proliferative activity against a panel of human cancer cell lines, including breast (MCF-7), with GI₅₀ (half-maximal growth inhibition) values as low as 25 nM, which was more potent than the reference drug erlotinib (B232) in the same assay. nih.gov Furthermore, coordination compounds of indazole-3-carboxylate with nickel have shown cytotoxicity against liver (Hep-G2) and melanoma (B16-F10) cancer cell lines, proving to be 1.5 to 2 times more effective than the parent ligand. nih.gov

| Derivative Class | Target / Cell Line | Key Findings (IC₅₀ / GI₅₀) | Mechanism of Action | Reference |

| 2H-Indazole-3-carboxamides | EP4 Receptor | 1.1 nM | EP4 antagonist, enhances anti-tumor immunity. | nih.govresearchgate.net |

| 5-Ethylsulfonyl-indazole-3-carbohydrazides | MCF-7 (Breast Cancer) | 25 nM | Dual EGFR/VEGFR-2 inhibitor. | nih.gov |

| 5-Ethylsulfonyl-indazole-3-carbohydrazides | VEGFR-2 | 21 nM | Dual EGFR/VEGFR-2 inhibitor. | nih.gov |

| Indazole-3-carboxylate Nickel Complex | HepG2, B16-F10 | 1.5-2x more effective than ligand. | Cytotoxicity. | nih.gov |

Studies in Central Nervous System (CNS) Disorder Models (e.g., neuroprotection, psychiatric and neurological disorders)

Indazole derivatives have emerged as a versatile scaffold for developing agents targeting the central nervous system. Research has explored their potential in treating a range of neurological and psychiatric conditions, including Parkinson's disease, Alzheimer's disease, and schizophrenia.

One area of focus is the inhibition of monoamine oxidase (MAO) enzymes, which are key targets in the treatment of neurodegenerative disorders. A series of C5- and C6-substituted indazole derivatives were found to be potent inhibitors of human MAO-B, with IC₅₀ values in the low nanomolar range (0.0025–0.024 µM). researchgate.net In another study, an indazole derivative, 6-amino-1-methyl-indazole (AMI), was shown to exert a neuroprotective effect in models of Parkinson's disease by inhibiting the hyperphosphorylation of tau protein and reducing the expression of the upstream kinase GSK-3β. nih.gov This compound preserved dopaminergic neurons and improved behavioral symptoms in a mouse model of the disease. nih.gov

The serotonergic system is another important target. Novel indazole derivatives are being investigated as serotonergic psychedelic agents, acting as agonists or partial agonists at serotonin (B10506) 5-HT2A receptors, for the potential treatment of psychosis and other mental illnesses. nih.govacs.orgacs.org Furthermore, indazole-3-carboxylic acid is a key starting material for synthesizing nicotinic α-7 receptor partial agonists, which are under investigation for treating Alzheimer's disease and schizophrenia. google.com

| Derivative Class / Compound | Target / Model | Key Findings | Potential Application | Reference |

| C5-substituted Indazoles | Human MAO-B | IC₅₀: 0.0025–0.024 µM | Neurodegenerative disorders. | researchgate.net |

| 6-amino-1-methyl-indazole (AMI) | Parkinson's Disease Model (in vitro/in vivo) | Inhibited tau hyperphosphorylation; preserved dopaminergic neurons. | Parkinson's Disease. | nih.gov |

| Novel Indazole Derivatives | Serotonin 5-HT2A Receptor | Agonist/partial agonist activity. | Psychosis, Mental Illness. | nih.govacs.org |

| Indazole-3-carboxamide derivatives | Nicotinic α-7 Receptor | Partial agonist activity. | Alzheimer's, Schizophrenia. | google.com |

Research into Reproductive System Modulation (e.g., antispermatogenic activity)

A unique application of indazole-3-carboxylic acid derivatives is in the modulation of the male reproductive system, specifically as non-hormonal antispermatogenic agents. These compounds have been investigated for their ability to reversibly inhibit sperm production, offering a potential avenue for male contraception.

A series of halogenated 1-benzyl-indazole-3-carboxylic acids have demonstrated potent antispermatogenic activity in rat models. Histological examination of the testes from treated rats revealed disorganization of the seminiferous tubules, characterized by the loss of spermatocytes and spermatids, while spermatogonia and interstitial cells remained normal. Among the most active compounds was 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid.

A particularly potent analogue, known as gamendazole (B1674601), achieved a 100% infertility rate in male rats after a single oral dose. acs.org Studies suggest that the primary target of gamendazole is the Sertoli cells within the testes, as the compound was shown to inhibit the production of inhibin B by these cells in vitro. acs.org While fertility returned in a portion of the animals, these findings highlight the potent and targeted biological activity of this class of indazole derivatives on the male reproductive system. acs.org

| Compound / Derivative Class | Model | Key Findings | Mechanism of Action | Reference |

| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Rat | Potent antispermatogenic activity. | Disruption of spermatogenesis (loss of spermatocytes/spermatids). | nih.gov |

| Gamendazole | Rat | 100% infertility rate after a single oral dose. | Targets Sertoli cells; inhibits inhibin B production. | acs.org |

Emerging Trends and Future Research Trajectories for 2 Ethyl 2h Indazole 3 Carboxylic Acid

Development of Novel Indazole-Based Chemical Libraries with Diverse Pharmacophores

The construction of diverse chemical libraries is a cornerstone of modern drug discovery, providing a rich source of molecular entities for high-throughput screening. For indazole-based compounds, the focus is on creating libraries that are not just large in number but also rich in pharmacophoric diversity. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. The synthesis of novel indazole derivatives often involves the introduction of various functional groups and structural motifs to explore a wider chemical space. nih.govresearchgate.net

Researchers are actively developing synthetic methodologies to generate libraries of indazole derivatives with varied substituents at different positions of the indazole ring. For instance, the synthesis of 1H-indazole-3-carboxamides has been achieved through the coupling of 1H-indazole-3-carboxylic acid with a range of substituted aryl or aliphatic amines. researchgate.netderpharmachemica.com This approach allows for the systematic variation of the chemical properties of the resulting molecules, which can be crucial for optimizing their biological activity. The creation of such libraries is instrumental in identifying lead compounds for a multitude of diseases, including cancer and infectious diseases. nih.govresearchgate.net

The screening of these libraries against various biological targets helps in identifying structure-activity relationships (SAR), guiding the further optimization of lead compounds. researchgate.net For example, screening a library of indazole derivatives against the enzyme glutamate (B1630785) racemase led to the identification of potent inhibitors with potential antibacterial activity. researchgate.net The development of extensive and diverse indazole-based libraries remains a key strategy for discovering novel therapeutic agents. nih.gov

Table 1: Examples of Pharmacophoric Diversification in Indazole Derivatives

| Base Scaffold | R-Group Variation | Potential Therapeutic Area |

| 1H-Indazole-3-carboxamide | Substituted aryl amines | Antimicrobial researchgate.net |

| 1H-Indazole-3-carboxamide | Aliphatic amines | Antimicrobial researchgate.net |

| 2-Phenyl-2H-indazole | Various aryl groups | Antimicrobial, Anti-inflammatory mdpi.com |

| 5-Nitro-1H-indazole | Sulfonamide moieties | Anticancer sciprofiles.com |

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Indazoles

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of rational drug design, and its application to indazole-based compounds is a burgeoning area of research. nih.govresearchgate.net These computational tools can significantly accelerate the drug discovery process by predicting the biological activity of novel compounds, optimizing their properties, and identifying potential drug-target interactions. researchgate.netnih.gov

One of the key applications of AI in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By training ML algorithms on datasets of known indazole derivatives and their activities, researchers can build predictive models that can screen large virtual libraries of compounds and prioritize those with the highest probability of being active. researchgate.net This approach saves considerable time and resources compared to traditional experimental screening. researchgate.net

Table 2: AI and Machine Learning Applications in Indazole Drug Design

| AI/ML Technique | Application | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of new indazole derivatives. nih.gov | Faster identification of potent compounds. researchgate.net |

| Virtual Screening | Screening large compound libraries against biological targets. researchgate.net | Prioritization of candidates for experimental testing. |

| De Novo Drug Design | Generating novel indazole structures with desired properties. nih.gov | Discovery of innovative drug candidates. |

| Predictive Toxicology | Assessing potential toxicity and side effects of indazoles. mdpi.com | Improved safety profiles of drug candidates. |

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

Complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions are often characterized by the dysregulation of multiple biological pathways. samipubco.comnih.gov Consequently, drugs that act on a single target may have limited efficacy. This has led to a growing interest in polypharmacology, which is the ability of a single drug to interact with multiple targets. samipubco.comnih.gov Indazole derivatives have emerged as a "privileged scaffold" in this area, demonstrating the ability to modulate multiple protein targets. samipubco.com

The unique structural features of the indazole ring allow for its interaction with a diverse range of biological macromolecules. samipubco.com For instance, certain indazole derivatives have been shown to act as multi-target agents in the context of Alzheimer's disease by simultaneously inhibiting both cholinesterases and the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov In cancer therapy, the development of multi-target indazole-based compounds is a promising strategy to overcome drug resistance and improve treatment outcomes. nih.gov These compounds can target multiple signaling pathways involved in tumor growth and survival. samipubco.com

The exploration of the polypharmacological profile of 2-Ethyl-2H-indazole-3-carboxylic acid and its analogs is a key area of future research. By systematically evaluating the interactions of these compounds with a wide range of biological targets, it may be possible to identify novel multi-targeting agents for complex diseases. This approach could lead to the development of more effective and holistic therapies. samipubco.comnih.gov

Table 3: Examples of Multi-Targeting Indazole Derivatives

| Indazole Derivative Class | Targeted Pathways/Proteins | Disease Context |

| 5-substituted indazoles | Cholinesterases and BACE1 nih.gov | Alzheimer's Disease nih.gov |

| Pazopanib (indazole-containing drug) | VEGF Receptors, PDGF Receptors, c-Kit nih.gov | Cancer nih.gov |

| Indazole-based hybrids | Histone deacetylases (HDACs) and Vascular Endothelial Growth Factor (VEGF) pathway nih.gov | Cancer nih.gov |

Advances in Scalable and Environmentally Sustainable Synthetic Methodologies

The translation of a promising drug candidate from the laboratory to the clinic requires a synthetic route that is not only efficient but also scalable and environmentally sustainable. organic-chemistry.orgnih.gov Traditional methods for the synthesis of indazoles often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. organic-chemistry.org Consequently, there is a strong emphasis on the development of "green" chemistry approaches for the synthesis of this compound and its derivatives. wjpmr.commdpi.com

Recent advances in this area include the development of one-pot, metal-free synthesis methods that are operationally simple, mild, and insensitive to air and moisture. organic-chemistry.orgresearchgate.net These methods often utilize readily available starting materials and proceed with high yields, making them suitable for large-scale production. nih.govrsc.org For example, a scalable and metal-free synthesis of indazoles from 2-aminophenones has been reported, offering a greener alternative to traditional approaches. organic-chemistry.org

Furthermore, the use of alternative energy sources like microwave irradiation and ultrasound is being explored to accelerate reaction times and reduce energy consumption. mdpi.comjddhs.com Solvent-free reaction conditions are also being investigated to minimize the use of hazardous organic solvents. jddhs.com The development of these scalable and sustainable synthetic methodologies is crucial for the economically viable and environmentally responsible production of indazole-based pharmaceuticals. researchgate.net

Table 4: Green Chemistry Approaches in Indazole Synthesis

| Green Chemistry Principle | Application in Indazole Synthesis | Benefit |

| Metal-Free Catalysis | Use of organic catalysts or catalyst-free reactions. organic-chemistry.orgresearchgate.net | Avoids heavy metal contamination and reduces cost. |

| One-Pot Reactions | Combining multiple synthetic steps into a single operation. organic-chemistry.org | Increases efficiency and reduces waste. |

| Use of Greener Solvents | Employing water or other environmentally benign solvents. wjpmr.com | Reduces environmental impact. |

| Energy Efficiency | Utilizing microwave or ultrasound assistance. mdpi.comjddhs.com | Reduces reaction times and energy consumption. |

In-depth Investigation into Unique Regiochemical and Stereochemical Effects on Biological Systems

The biological activity of a molecule is exquisitely dependent on its three-dimensional structure. For indazole derivatives, the regiochemistry (the position of substituents on the ring) and stereochemistry (the spatial arrangement of atoms) can have a profound impact on their pharmacological properties. A key aspect of indazole chemistry is the existence of two tautomeric forms, 1H-indazole and 2H-indazole, which can lead to the formation of different regioisomers upon substitution. nih.gov

The synthesis of indazole derivatives often yields a mixture of N-1 and N-2 isomers, and their separation and structural characterization are crucial for understanding their biological activity. nih.gov It has been observed that the biological activity can vary significantly between these isomers. For example, in the development of prostanoid EP4 receptor antagonists, the N-alkylation of methyl 1H-indazole-3-carboxylate yielded two distinct regioisomers, which were separated and characterized to evaluate their individual activities. acs.org

The introduction of chiral centers into the side chains of indazole derivatives adds another layer of complexity and opportunity. The different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Therefore, an in-depth investigation into the regiochemical and stereochemical effects of this compound and its analogs is essential for the development of highly selective and potent therapeutic agents. This includes the development of stereoselective synthetic methods to produce single isomers and the detailed biological evaluation of each isomer to establish clear structure-activity relationships.

Table 5: Importance of Regio- and Stereochemistry in Indazole Derivatives

| Structural Aspect | Significance in Drug Design | Example |

| Regiochemistry (N-1 vs. N-2 Isomers) | Different isomers can have distinct biological activities and pharmacokinetic properties. nih.gov | Separation and individual testing of N-alkylated indazole regioisomers for prostanoid EP4 receptor antagonism. acs.org |

| Stereochemistry (Chirality) | Enantiomers of a chiral drug can have different potencies and toxicities. | The specific stereoconfiguration of a substituent can be critical for optimal binding to a target protein. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.